molecular formula C28H34N2O5 B15034806 1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15034806
M. Wt: 478.6 g/mol
InChI Key: IDBSLKSIDHPOSS-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Each step must be carefully controlled to ensure the correct placement of functional groups and to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and pathways compared to similar compounds.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-6-17-35-21-11-9-20(10-12-21)25-24(27(32)28(33)30(25)16-8-15-29(4)5)26(31)23-14-13-22(34-7-2)18-19(23)3/h6,9-14,18,25,31H,1,7-8,15-17H2,2-5H3/b26-24+

InChI Key

IDBSLKSIDHPOSS-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.